5'-Guanylic acid, 2'-deoxy-, monosodium salt

CAS No.: 84176-69-2

Cat. No.: VC4128425

Molecular Formula: C10H13N5NaO7P

Molecular Weight: 369.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84176-69-2 |

|---|---|

| Molecular Formula | C10H13N5NaO7P |

| Molecular Weight | 369.20 |

| IUPAC Name | sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

| Standard InChI | InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 |

| Standard InChI Key | WHAXGYYQGCWDBG-FPKZOZHISA-M |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |

| SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |

| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |

Introduction

Chemical Structure and Properties

Molecular Architecture

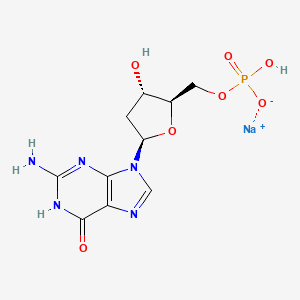

dGMP-Na consists of three primary components:

-

A 2'-deoxyribose sugar (lacking a hydroxyl group at the 2' position compared to ribose) .

-

A guanine base, a purine derivative with amino and carbonyl functional groups .

-

A monosodium phosphate group esterified to the 5' hydroxyl of the deoxyribose .

The molecular formula is C₁₀H₁₃N₅NaO₇P, with a molecular weight of 369.20 g/mol . Its IUPAC name is sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 369.20 g/mol | |

| CAS Number | 84176-69-2 | |

| Solubility | Water-soluble | |

| pKa (Phosphate Group) | ~1.5 (first dissociation) | |

| Stability | Stable at physiological pH |

Stereochemical Considerations

The deoxyribose adopts a β-D-ribofuranose conformation, with the phosphate group in the 5' position . The sodium ion neutralizes one negative charge on the phosphate, enhancing solubility while retaining reactivity for enzymatic processes .

Synthesis and Production

Enzymatic Phosphorylation

dGMP-Na is synthesized via phosphorylation of 2'-deoxyguanosine using adenosine triphosphate (ATP) and kinase enzymes . This method ensures high stereochemical purity, critical for DNA polymerase compatibility .

Microbial Fermentation

Industrial-scale production employs genetically modified E. coli strains to convert glucose into deoxyguanosine intermediates, followed by chemical phosphorylation . Yields exceed 80% under optimized conditions .

Table 2: Synthetic Pathways Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Enzymatic Phosphorylation | 75–85 | >99 | Moderate |

| Microbial Fermentation | 80–90 | 95–98 | High |

Biochemical Applications

DNA Synthesis

dGMP-Na is a substrate for DNA polymerases during replication and repair. Its incorporation into oligonucleotides is template-directed, with kinetic parameters (e.g., ) optimized for high-fidelity synthesis .

Signal Transduction

As a precursor to cyclic diguanylate (c-di-GMP), dGMP-Na regulates bacterial biofilm formation and virulence . The sodium salt’s solubility facilitates its use in in vitro signaling assays .

Pharmaceutical Relevance

-

Antiviral Agents: dGMP analogs inhibit viral polymerases (e.g., HIV reverse transcriptase) by chain termination .

-

Cancer Therapeutics: Incorporation into DNA disrupts replication in rapidly dividing cells, a mechanism exploited by chemotherapeutics like gemcitabine .

Stability and Degradation

Hydrolytic Stability

The phosphate ester bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding 2'-deoxyguanosine and inorganic phosphate . At pH 7.4, the half-life exceeds 6 months at 25°C .

Thermal Degradation

Decomposition occurs above 180°C, with endothermic peaks at 220°C (DSC data) . Lyophilized formulations retain >95% potency after 24 months at −20°C .

Recent Research Advancements

Structural Modifications

-

5'-Thiophosphate Derivatives: Substituting oxygen with sulfur enhances resistance to phosphatases, prolonging intracellular activity .

-

Fluorescent Probes: Conjugation with cyanine dyes enables real-time tracking of DNA synthesis in live cells .

Catalytic Applications

dGMP-Na serves as a cofactor in DNAzyme-catalyzed reactions, enabling sequence-specific RNA cleavage for gene therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume